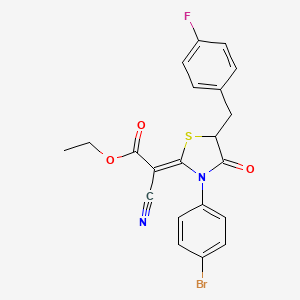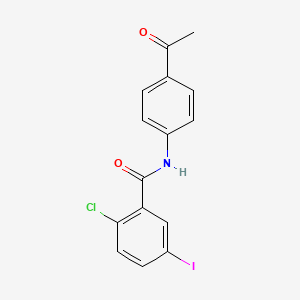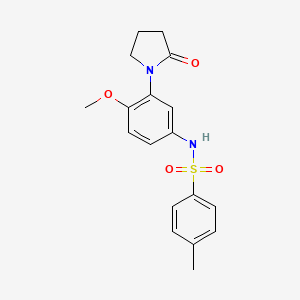![molecular formula C24H22ClN3O6S B2982330 [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate CAS No. 728928-44-7](/img/structure/B2982330.png)
[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H22ClN3O6S and its molecular weight is 515.97. The purity is usually 95%.
BenchChem offers high-quality [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate, due to its complex structure, is likely involved in various synthesis and characterization studies. Compounds with morpholine components, for instance, have been synthesized and characterized by techniques such as NMR, IR, and Mass spectral studies, with their structures confirmed by single crystal X-ray diffraction studies. Such compounds exhibit significant biological activities, including antimicrobial and antitubercular properties, showcasing their potential in medical research (Mamatha S.V et al., 2019).
Insecticidal Applications
Pyridine derivatives, which share a structural resemblance to [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate, have been investigated for their insecticidal activities. Studies have demonstrated that certain pyridine derivatives exhibit potent insecticidal activity against common agricultural pests, offering an avenue for developing new insecticidal agents (E. A. Bakhite et al., 2014).
Anticoagulant Properties
Research into compounds with morpholine and pyridine components has led to the discovery of potential anticoagulants. A study on non-basic pyrrolidin-2-one-based factor Xa inhibitors incorporated a morpholin-4-yl group, showing promising anticoagulant activity and good pharmacokinetic profiles in animal models. This suggests possible therapeutic applications in preventing thrombosis (N. S. Watson et al., 2006).
Chemical Reactions and Interactions
The reactivity of compounds containing chloropyridine and morpholine structures has been extensively studied, revealing various chemical transformations. These reactions are essential for creating novel compounds with potential applications in medicinal chemistry and materials science (O. Shablykin et al., 2016).
Material Science and Coordination Chemistry
Compounds similar to [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate have been synthesized and analyzed in the context of material science and coordination chemistry. For example, Co(III) complexes incorporating morpholine have been synthesized and characterized, shedding light on their potential in catalysis and material applications (M. Amirnasr et al., 2001).
Mechanism of Action
Target of Action
Compounds with morpholinylsulfonylanilino structures might interact with various proteins or enzymes in the body. For example, some morpholine derivatives are known to interact with integrin alpha-L , which plays a role in immune phenomena including leukocyte-endothelial cell interaction .
properties
IUPAC Name |
[2-(3-morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O6S/c25-22-20(10-5-11-26-22)24(30)34-21(17-6-2-1-3-7-17)23(29)27-18-8-4-9-19(16-18)35(31,32)28-12-14-33-15-13-28/h1-11,16,21H,12-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUCJICLSTUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(C3=CC=CC=C3)OC(=O)C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2982247.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2982249.png)




![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2982255.png)


![2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2982262.png)
![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)
![N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2982269.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2982270.png)